4-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
Description
The focus on 1,2,4-triazole derivatives, including those related to 4-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol, stems from their wide range of pharmacological and chemical applications. These compounds are known for their antimicrobial, antifungal, and antioxidant properties, among others.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions starting from basic heterocyclic precursors. For instance, Bayrak et al. (2009) described the synthesis of 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol through basic media and its conversion to various derivatives through alkylation and reaction with 2-(4-morpholino)ethylamine (Bayrak et al., 2009).
Molecular Structure Analysis
DFT calculations and X-ray diffraction analyses are commonly used to determine the molecular geometry, vibrational frequencies, and chemical shifts of these compounds. Avcı et al. (2011) conducted such an analysis on a related 4-allyl-2-(morpholin-4-ylmethyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Avcı et al., 2011).
Chemical Reactions and Properties
1,2,4-Triazole derivatives participate in various chemical reactions, leading to the formation of new compounds with significant biological activity. The conversion to alkylated derivatives and Schiff base derivatives illustrates the chemical versatility of these compounds (Bayrak et al., 2009).
Physical Properties Analysis
The physical properties, including solubility and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are often assessed using spectroscopic methods and crystallography (Zareef et al., 2008).
properties
IUPAC Name |
4-(2-morpholin-4-ylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c20-13-16-15-12(11-1-3-14-4-2-11)18(13)6-5-17-7-9-19-10-8-17/h1-4H,5-10H2,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOZCQBYFQWPCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(=NNC2=S)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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